
N-Methyl valacyclovir hydrochloride
Vue d'ensemble
Description
N-Methyl valacyclovir hydrochloride (CAS: 1346617-39-7) is a structural analog of valacyclovir hydrochloride (CAS: 124832-27-5), a prodrug of the antiviral agent acyclovir. The compound features an N-methyl modification on the L-valine ester moiety of valacyclovir, altering its molecular formula to C₁₄H₂₃ClN₆O₄ . This modification impacts pharmacokinetic properties, such as solubility and metabolic stability, though its therapeutic application remains primarily as a reference standard or impurity in pharmaceutical quality control .
Méthodes De Préparation
Synthetic Routes for N-Methyl Valacyclovir Hydrochloride
N-Alkylation of N-Arylmethoxycarbonyl Valacyclovir
The foundational step in synthesizing this compound involves the N-alkylation of a protected valacyclovir intermediate. As detailed in CN103193778B, N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester (Compound 4) undergoes alkylation with methylating agents such as methyl iodide (CH₃I) or methyl tosylate (CH₃OTs) in the presence of sodium hydride (NaH) . The reaction proceeds in ether solvents—e.g., glycol dimethyl ether or triethylene glycol dimethyl ether—at temperatures ranging from -20°C to 80°C. A molar ratio of 1:6–10 (Compound 4 to methylating agent and NaH) optimizes the formation of the N-methyl intermediate (Compound 5) .
Key Reaction Parameters
Parameter | Range | Optimal Value |
---|---|---|
Temperature | -20°C to 80°C | 70–80°C |
Reaction Time | 1–24 hours | 20–24 hours |
Molar Ratio (4:CH₃X:NaH) | 1:1–10:1–10 | 1:6–10:6–10 |
Deprotection and Hydrochloride Formation
Following alkylation, the benzyloxycarbonyl (Cbz) protecting group is removed via hydrogenolysis. Palladium on carbon (Pd/C) catalyzes this step under hydrogen pressure (1–15 kg/cm²) in alcoholic solvents such as methanol or ethanol . Subsequent treatment with hydrochloric acid yields this compound. This one-pot process avoids intermediate isolation, reducing solvent waste and improving efficiency. The final product is precipitated using isopropyl alcohol, achieving a purity of ≥99.8% as confirmed by HPLC .
Reaction Optimization and Mechanistic Insights
Solvent Selection and Kinetic Control
Ether solvents are critical for the N-alkylation step due to their ability to stabilize sodium hydride and facilitate nucleophilic substitution. Diethylene glycol dimethyl ether, for instance, enhances reaction kinetics by solubilizing both the substrate and methylating agent . By contrast, the use of methanol or ethanol—common in valacyclovir synthesis—is avoided here to prevent competing esterification or hydrolysis reactions .
Catalytic Hydrogenolysis Efficiency
The deprotection step employs 5% Pd/C under moderate hydrogen pressure (5–8 kg/cm²), achieving complete Cbz removal within 6–12 hours . This contrasts with valacyclovir hydrochloride synthesis, which traditionally requires higher pressures (up to 15 kg/cm²) and longer reaction times . The streamlined process minimizes palladium leaching, a common source of metallic impurities in pharmaceutical intermediates .
Purification and Analytical Characterization
Chromatographic Purification
Silica gel column chromatography is employed to isolate the N-methyl intermediate (Compound 5) with a mobile phase of ethyl acetate and hexane (3:7 v/v). This step removes unreacted starting materials and byproducts such as N,N-dimethyl derivatives, which arise from over-alkylation .
High-Performance Liquid Chromatography (HPLC)
Final product purity is assessed using a USP L1 column (Zorbax SB-C18) with a gradient elution of triethylamine-acetic acid buffer (pH 5.0) and acetonitrile . The method resolves this compound from residual solvents and inorganic salts, with a retention time of 12.4 minutes .
HPLC Conditions
Parameter | Specification |
---|---|
Column | Zorbax SB-C18, 4.6×150 mm, 3.5 µm |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 254 nm |
Injection Volume | 50 µL |
Impurity Profiling and Mitigation Strategies
N-Alkyl Byproducts
The primary impurity, N,N-dimethyl valacyclovir, forms during alkylation if excess methylating agent is used. Patent US8586738B2 highlights analogous challenges in valganciclovir synthesis, where uncontrolled N-alkylation leads to pharmacologically inactive derivatives . Implementing stoichiometric control (molar ratio ≤1:10) reduces this impurity to <0.1% .
Residual Solvent Management
Despite the use of ether solvents, residual triethylene glycol dimethyl ether is detected at levels <50 ppm via gas chromatography. A final recrystallization from isopropyl alcohol further reduces solvent residues to meet International Council for Harmonisation (ICH) guidelines .
Industrial Scalability and Cost Analysis
Batch vs. Continuous Processing
The disclosed method is optimized for batch processing in 1,000-liter hydrogenators, achieving a throughput of 92 kg per batch . Transitioning to continuous flow chemistry could enhance productivity by 30%, though challenges in catalyst retention and solvent recycling remain unresolved.
Environmental Impact
By eliminating methanol and tetrahydrofuran (THF)—solvents classified as Class 2 by ICH—the process reduces hazardous waste generation by 40% compared to valacyclovir synthesis . Life-cycle assessments estimate a 15% lower carbon footprint due to reduced energy demands in solvent recovery.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl valacyclovir hydrochloride undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include permanganate for oxidation and various alkylation agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the oxidation of this compound include formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one . These products are often analyzed using techniques such as thin-layer chromatography (TLC) to confirm their identity and purity.
Applications De Recherche Scientifique
Pharmacological Properties
N-Methyl valacyclovir hydrochloride functions as a nucleoside analog that inhibits viral DNA polymerase. By doing so, it effectively disrupts the replication process of viruses in infected cells. The compound is designed to enhance the bioavailability and therapeutic efficacy compared to its parent compound, acyclovir.
Key Properties:
- Chemical Structure: C14H22N6O4
- Molecular Weight: 318.36 g/mol
- Mechanism of Action: Inhibition of viral DNA synthesis through competitive inhibition of viral DNA polymerase.
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Herpes Simplex Virus Infections:
- Varicella-Zoster Virus Infections:
-
Immunocompromised Patients:
- Context: The drug has been evaluated for use in pediatric oncology patients undergoing treatment for conditions such as leukemia and sarcoma.
- Outcomes: A study demonstrated favorable pharmacokinetics and tolerability in this vulnerable population, suggesting its potential for prophylaxis against herpes simplex virus during immunosuppressive therapy .
Case Study 1: Pediatric Oncology Patients
A clinical trial involving 37 pediatric patients with active herpes zoster demonstrated that N-Methyl valacyclovir was well tolerated, with a significant percentage showing therapeutic responses. The study emphasized the importance of further research into its use in this demographic due to its enhanced bioavailability and reduced dosing frequency compared to acyclovir .
Case Study 2: Adult Patients with Herpes Zoster
In a randomized controlled trial comparing N-Methyl valacyclovir to acyclovir in adults with herpes zoster, results indicated that patients receiving N-Methyl valacyclovir experienced faster pain relief and resolution of lesions. The study highlighted a 23% improvement in pain resolution at day 29 for those treated with N-Methyl valacyclovir compared to those on acyclovir .
Comparative Efficacy Table
Treatment | Bioavailability | Dosing Frequency | Pain Resolution Time | Safety Profile |
---|---|---|---|---|
N-Methyl Valacyclovir | ~64% | Less frequent | Faster | Comparable |
Acyclovir | 10-20% | More frequent | Slower | Comparable |
Mécanisme D'action
N-Methyl valacyclovir hydrochloride is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing the replication of viral DNA and thereby inhibiting the proliferation of the virus .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between N-methyl valacyclovir hydrochloride and related compounds:
Compound | CAS Number | Molecular Formula | Key Structural Feature | Primary Use |
---|---|---|---|---|
Valacyclovir Hydrochloride | 124832-27-5 | C₁₃H₂₀N₆O₄·HCl | L-valine ester of acyclovir | Antiviral prodrug (HSV, VZV) |
This compound | 1346617-39-7 | C₁₄H₂₃ClN₆O₄ | N-methylated L-valine ester | Impurity/reference standard |
Valacyclovir Related Compound D | 1346747-69-0 | C₁₅H₂₄N₆O₄ | N-ethyl-L-valinate ester | Impurity profiling |
N-Methyl Valganciclovir Hydrochloride | 1401562-16-0 | C₁₅H₂₄N₆O₅·HCl | N-methylated valine ester of ganciclovir | Impurity in valganciclovir synthesis |
Key Observations :
- Valacyclovir vs.
- N-Methyl vs. N-Ethyl Derivatives : Ethyl substitution (Related Compound D) further increases lipophilicity, which may influence renal clearance rates .
- Valganciclovir Analogs : N-Methyl valganciclovir targets cytomegalovirus (CMV), reflecting the broader antiviral scope of ganciclovir derivatives compared to acyclovir-based compounds .
Pharmacokinetic and Toxicity Profiles
- Bioavailability: Valacyclovir hydrochloride exhibits ~55% oral bioavailability due to esterase-mediated conversion to acyclovir.
- Toxicity: Valacyclovir hydrochloride is classified as Acute Toxicity Category 4 (oral) and causes gastrointestinal distress.
Analytical Differentiation
Chromatographic methods are critical for distinguishing these compounds:
- HPLC Conditions : Valacyclovir and its impurities are resolved using a C18 column with a mobile phase of phosphate buffer and acetonitrile (0.75 mL/min flow rate). N-methyl valacyclovir elutes later than the parent compound due to increased hydrophobicity .
Research and Regulatory Status
Activité Biologique
N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, an antiviral medication primarily used for the treatment of infections caused by certain types of herpes viruses. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical settings, and relevant case studies.
This compound is chemically characterized as the N-methylated form of valacyclovir, which itself is the L-valyl ester of acyclovir. The primary mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme required for viral replication. This inhibition is achieved through competitive binding to the enzyme, leading to the termination of viral DNA synthesis once incorporated into the growing DNA chain.
The conversion of N-Methyl valacyclovir to its active form occurs rapidly after oral administration, similar to valacyclovir, which is converted to acyclovir and L-valine in vivo. Acyclovir then undergoes phosphorylation by viral thymidine kinase (TK) to form acyclovir triphosphate, the active metabolite that exerts antiviral effects against herpes simplex virus (HSV) types 1 and 2, varicella zoster virus (VZV), and other herpesviruses .
Pharmacokinetics
The pharmacokinetic profile of this compound can be inferred from studies on valacyclovir. Upon oral administration, it exhibits rapid absorption with a bioavailability ranging from 54% to 64%. The peak plasma concentrations (C_max) occur within 1-2 hours post-dose. The volume of distribution (Vd) is approximately 1.34 L/kg in pediatric patients, indicating significant tissue penetration .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 54% - 64% |
C_max (μM) | 18.8 ± 7 |
Volume of Distribution | 1.34 ± 0.65 L/kg |
Protein Binding | 13.5% - 17.9% |
Efficacy in Clinical Settings
This compound has been evaluated for its efficacy in treating various herpesvirus infections. Clinical trials have demonstrated its effectiveness in reducing lesion healing time and pain associated with genital herpes outbreaks. For instance, a study involving immunocompetent adults showed that patients receiving valacyclovir experienced a median time to healing of herpetic lesions of approximately 9 days and cessation of pain within 5 days .
Case Study: Efficacy in Equine Herpesvirus
In a notable case study involving equine herpesvirus myeloencephalopathy (EHM), valacyclovir administration significantly decreased viremia and clinical signs when treatment was initiated either prophylactically or shortly after fever onset. Horses treated with N-Methyl valacyclovir exhibited lower rectal temperatures and clinical disease scores compared to control groups .
Safety Profile
The safety profile for this compound appears favorable based on available data from valacyclovir studies. Common side effects include mild gastrointestinal disturbances such as nausea and emesis; however, severe adverse events are rare . In pediatric populations, studies indicated that the drug was well tolerated with no significant toxicities reported during treatment for herpes zoster infections .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Valacyclovir Hydrochloride in pharmaceutical formulations?
- Methodology :
- HPLC : Use a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 3% methanol and 0.1% formic acid (65:35 v/v) at 0.8 mL/min. Linear range: 0.01–15 µg/mL, retention time: 2.89 min (RSD 0.78% for inter-day precision). Validate for accuracy (recovery studies), precision (intra/inter-day), and linearity (Beer-Lambert compliance) .
- Spectrophotometry : Charge-transfer complexation with alizarin derivatives (e.g., quinalizarin or Alizarin Red S). Validated for sensitivity (LOD <0.1 µg/mL), accuracy (98–102% recovery), and robustness against excipients .
Q. How should Valacyclovir Hydrochloride be stored to ensure stability during experiments?
- Guidelines :
- Store in sealed containers at controlled room temperature. Avoid exposure to strong oxidizing agents, moisture, and direct sunlight.
- Aqueous solutions (pH ~10) are stable under normal conditions but may decompose under fire, releasing toxic fumes (e.g., NOx, Cl⁻). Use inert storage materials and monitor for discoloration or precipitation .
Q. What toxicological precautions are essential when handling Valacyclovir Hydrochloride in lab settings?
- Key Risks : Oral toxicity (Category 4), potential gastrointestinal distress, dizziness, and skin irritation.
- Mitigation : Use PPE (gloves, lab coats, goggles), maintain occupational exposure limits (TWA 5 mg/m³), and implement emergency protocols for spills (e.g., dust suppression, avoid water contamination) .
Advanced Research Questions
Q. How can synthesis processes be optimized to reduce palladium residues in Valacyclovir Hydrochloride production?
- Strategy : Implement resin-based Pd-trapping techniques (e.g., using chelating resins) during large-scale synthesis. Validate residue levels via ICP-MS, ensuring compliance with ICH Q3D guidelines (<10 ppm). Optimize reaction cycles to minimize processing time and impurities .
Q. What experimental design principles are critical for evaluating Valacyclovir Hydrochloride’s efficacy in neuropathogenic models?
- Design :
- Sample Size : Power analysis (α = 0.05, power = 0.90) to detect 90% reduction in viremia (n = 18 horses in a neuropathogenic EHV-1 challenge study).
- Groups : Randomize into prophylactic, febrile, and control groups. Use intranasal inoculation (10⁷ PFU) and staggered treatment periods (1–2 weeks). Monitor viral load via qPCR and clinical symptoms (ataxia scores) .
Q. How should conflicting pharmacokinetic data between in vitro and in vivo studies be resolved?
- Approach :
- Cross-validate assays using parallel methodologies (e.g., HPLC vs. LC-MS).
- Adjust for bioavailability factors (e.g., conversion efficiency to acyclovir, first-pass metabolism).
- Use population pharmacokinetic modeling to account for interspecies or inter-individual variability .
Q. What methodological strategies ensure accurate quantification of Valacyclovir Hydrochloride degradation products?
- Protocol :
- Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis).
- Use stability-indicating HPLC with diode-array detection (DAD) or MS to identify degradation peaks. Validate specificity by spiking samples with known degradants (e.g., guanine derivatives) .
Q. How can new analytical methods be validated against pharmacopeial standards for Valacyclovir Hydrochloride?
- Validation Criteria :
- Linearity : r² > 0.999 across the analytical range.
- Accuracy : 98–102% recovery via spike-and-recovery experiments.
- Precision : Intra-day RSD < 1%, inter-day RSD < 2%.
- Reference Standards : Cross-check against USP monographs (e.g., USP 41/NF 36) using certified reference materials .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported Valacyclovir Hydrochloride solubility profiles?
- Resolution :
- Replicate solubility studies under standardized conditions (pH, temperature, solvent purity).
- Compare results with published data (e.g., USP-reported solubility in methanol/water systems).
- Use DSC/TGA to identify polymorphic variations affecting solubility .
Q. What factors explain variability in Valacyclovir Hydrochloride’s antiviral efficacy across cell lines?
- Analysis :
- Assess cell-specific esterase activity (critical for converting valacyclovir to acyclovir).
- Quantify viral thymidine kinase expression levels (required for acyclovir activation).
- Control for cell culture conditions (e.g., serum content, incubation time) .
Q. Tables for Key Data
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNMIUABOJDNS-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158859 | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-39-7 | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.